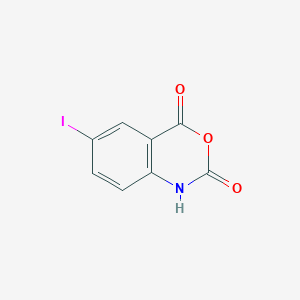

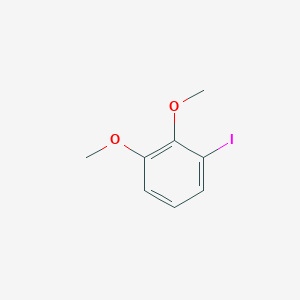

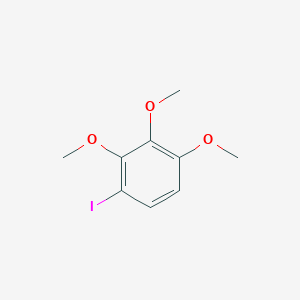

6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione

Übersicht

Beschreibung

Synthesis Analysis

Synthesis strategies for benzoxazine derivatives, including those related to 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione, often involve reactions of halogenated compounds, showcasing methodologies that afford these compounds in good yields. These processes can include iodination reactions and the use of specific reagents to introduce or modify the iodine moiety on the benzoxazine ring, underlining the importance of reaction conditions such as solvent choice and temperature for optimal yields and product purity (Hai, 2007).

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives has been characterized through various spectroscopic techniques, including NMR, MS, and IR spectroscopy, along with elemental analysis and X-ray diffraction experiments. These studies reveal detailed information about the molecular geometry, crystal packing, and intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of these compounds (L. Hwang et al., 2017).

Chemical Reactions and Properties

6-Iodo-2H-3,1-benzoxazine-2,4(1H)-dione participates in various chemical reactions, including interactions with nitrogen nucleophiles, leading to the formation of annelated quinazolinone derivatives among other systems. These reactions are facilitated by the compound's reactive sites, allowing for the synthesis of pharmacologically relevant molecules (A. Eissa et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis of Quinolines and Benzazepines : 2H-3,1-Benzoxazine-2,4(1H)-dione and its N-methyl analogue react with alkylidenephosphoranes to synthesize substituted quinolines and benzazepines, as well as indanone and furan derivatives. This study outlines reaction mechanisms to explain the formation of the products obtained (Kamel & Abdou, 2007).

Thermal Decomposition and Polymerization : A new compound was prepared by reaction of phosgene with 2, 5-diaminoterephthalic acid. The thermal decomposition of 2H,3,1-benzoxazine-2,4,(1H)-dione was studied as a model reaction, indicating potential for creating highly condensed cross-linked polymers with high thermal stability (Loughran, 1970).

Synthesis of Pyrazolo[5,1-b]quinazolin-9-ones : The study described the reactions of 2H-3,1-benzoxazine-2,4-(1H)dione (isatoic anhydride) with anions of 1,4-dihydro-5H-pyrazol-5-ones. This method facilitated the preparation of a series of substituted pyrazolo[5,1-b]quinazolin-9-ones, indicating potential pharmacological applications (Sircar, Capiris, & Kesten, 1981).

Antimycobacterial Properties : Research on 3-Benzyl-2H-1,3-benzoxazine-2,4(3H)-diones and related derivatives has shown promising results against potentially pathogenic strains of Mycobacterium. The study explores the structural variations influencing antimycobacterial activity (Waisser et al., 2003).

Synthesis and Characterization of Polyamides : Research into the ring-scission polymerization of 6,6'-bis[3, 1-benzoxazin-2,4-dione] explores how various catalysts under different conditions can yield polyanthranilides. This indicates potential applications in the creation of specialty polymers with unique properties (Thar, 1982).

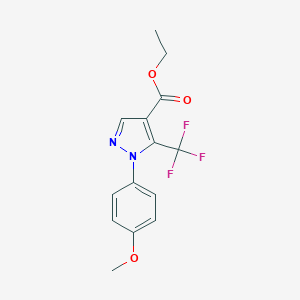

Antifungal Activities : A study on novel 6-iodoquinazolin-4(3H)-one derivatives, prepared starting from 6-iodo-2-ethoxy-4H-3,1-benzoxazin-4-one, showed promising fungicidal activities, indicating potential use in agriculture or medicine (El-Hashash et al., 2015).

Eigenschaften

IUPAC Name |

6-iodo-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQFCSRQZPCIHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303860 | |

| Record name | 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione | |

CAS RN |

116027-10-2 | |

| Record name | 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B52644.png)